molecular formula C9H5BrClNO2 B152663 7-bromo-5-chloro-1H-indole-2-carboxylic acid CAS No. 952959-39-6

7-bromo-5-chloro-1H-indole-2-carboxylic acid

Cat. No. B152663
CAS RN: 952959-39-6
M. Wt: 274.5 g/mol
InChI Key: GYDTYDQJHCQVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-chloro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrClNO2 . It has a molecular weight of 274.5 . It is a solid substance that should be stored sealed in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for 7-bromo-5-chloro-1H-indole-2-carboxylic acid is 1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

7-Bromo-5-chloro-1H-indole-2-carboxylic acid is a solid substance . It has a molecular weight of 274.5 . The compound should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many alkaloids, which are compounds often used for their medicinal properties . The compound 7-bromo-5-chloro-1H-indole-2-carboxylic acid can be utilized in the synthesis of these derivatives, contributing to the development of new drugs with potential applications in treating various diseases.

Anticancer Research

Indole structures are significant in cell biology and have been studied for their potential in treating cancer cells . The specific substitution pattern on the indole ring of 7-bromo-5-chloro-1H-indole-2-carboxylic acid may offer unique interactions with cancer cell enzymes or receptors, making it a valuable compound for anticancer research.

Antimicrobial and Antiviral Agents

Indole derivatives have shown various biological activities, including antimicrobial and antiviral effects . The bromo and chloro substituents on 7-bromo-5-chloro-1H-indole-2-carboxylic acid could enhance these properties, leading to the development of new treatments for infections.

Anti-inflammatory and Analgesic Applications

The indole nucleus is a component in many compounds with anti-inflammatory and analgesic properties . Research into 7-bromo-5-chloro-1H-indole-2-carboxylic acid could lead to the discovery of new medications to manage pain and inflammation.

Neuroprotective Therapies

Indoles are known to possess neuroprotective effects, which can be beneficial in treating neurodegenerative diseases . The unique structure of 7-bromo-5-chloro-1H-indole-2-carboxylic acid might be exploited to develop drugs that protect nerve cells from damage.

Agricultural Chemicals

Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development . 7-bromo-5-chloro-1H-indole-2-carboxylic acid could be used to synthesize novel compounds that act as plant hormones or growth regulators.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-bromo-5-chloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDTYDQJHCQVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256523
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-5-chloro-1H-indole-2-carboxylic acid

CAS RN

952959-39-6
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-chloro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.